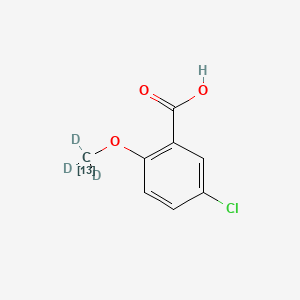
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid: is a labeled compound used in various scientific research applications. The compound is a derivative of benzoic acid, where the carbon-13 isotope is incorporated at the carboxyl group, and deuterium atoms replace three hydrogen atoms. This labeling allows for detailed studies in nuclear magnetic resonance spectroscopy and mass spectrometry, providing insights into molecular structures and reaction mechanisms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid typically involves the following steps:
Starting Material: The synthesis begins with 5-Chloro-2-methoxy-benzoic acid.
Isotopic Labeling: The carboxyl group is labeled with carbon-13 using carbon-13 dioxide in the presence of a suitable catalyst.
Deuterium Exchange: The hydrogen atoms are replaced with deuterium using deuterium oxide and a deuterium exchange catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of 5-Chloro-2-methoxy-benzoic acid are subjected to isotopic labeling and deuterium exchange.
Purification: The product is purified using techniques such as recrystallization and chromatography to ensure high purity and isotopic enrichment.
化学反応の分析
Types of Reactions
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The carboxyl group can be reduced to form alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride in anhydrous conditions.
Major Products
Substitution: Formation of compounds with different functional groups replacing the chlorine atom.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of alcohols.
科学的研究の応用
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is used in various scientific research applications, including:
Chemistry: Used as a tracer in nuclear magnetic resonance spectroscopy to study molecular structures and reaction mechanisms.
Biology: Used in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Used in drug development and pharmacokinetic studies to understand the metabolism and distribution of labeled compounds.
Industry: Used in the development of new materials and chemical processes, providing insights into reaction pathways and mechanisms.
作用機序
The mechanism of action of 5-chloro-2-(trideuterio(113C)methoxy)benzoic acid involves its incorporation into molecular structures, allowing for detailed studies using nuclear magnetic resonance spectroscopy and mass spectrometry. The carbon-13 and deuterium labels provide unique signals that can be tracked, providing insights into molecular interactions, reaction pathways, and metabolic processes.
類似化合物との比較
Similar Compounds
5-Chloro-2-methoxy-benzoic Acid: The non-labeled version of the compound.
5-Chloro-2-methoxy-benzoic Acid-13C: Labeled with carbon-13 but not deuterium.
5-Chloro-2-methoxy-benzoic Acid-d3: Labeled with deuterium but not carbon-13.
Uniqueness
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid is unique due to its dual labeling with both carbon-13 and deuterium
特性
IUPAC Name |
5-chloro-2-(trideuterio(113C)methoxy)benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClO3/c1-12-7-3-2-5(9)4-6(7)8(10)11/h2-4H,1H3,(H,10,11)/i1+1D3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HULDRQRKKXRXBI-KQORAOOSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H][13C]([2H])([2H])OC1=C(C=C(C=C1)Cl)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

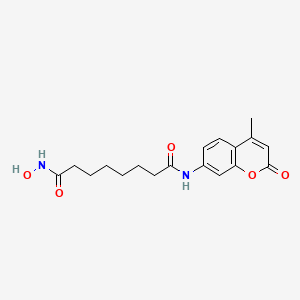
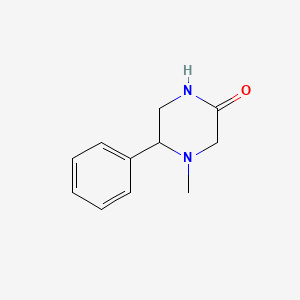
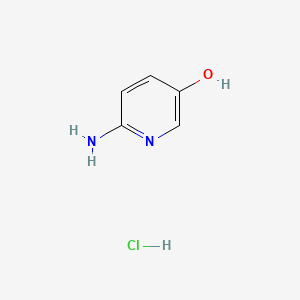
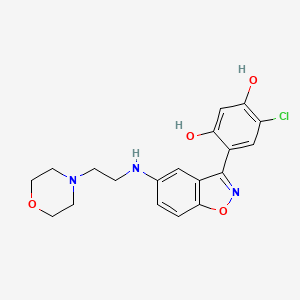
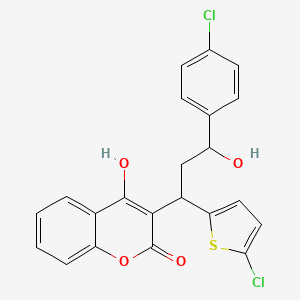
![2,2'-[2,5-Thiophenediylbis[(E)-methylidynenitrilo]]bisphenol](/img/structure/B584349.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)amino]ethanethiol](/img/structure/B584353.png)
![2-[(7-Nitro-2,1,3-benzoxadiazol-4-yl)thio]ethanamine](/img/structure/B584354.png)
![8H-pyrrolo[3,4-f]quinoxaline](/img/structure/B584358.png)
